2-Methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde
Overview
Description
Scientific Research Applications
HPLC Analysis in Synthesis :A study by L. Fen (2010) developed a method for determining (E)-3-ethyl-(2,3-dihydro-l-benzofuran-5-yl)-2-propenoate and its by-products during synthesis using High-Performance Liquid Chromatography (HPLC). This method is crucial for quality control in the synthesis process involving benzofuran derivatives.
Synthesis and Biological Evaluation :Research by Kenchappa and Bodke (2020) investigated the synthesis and biological activities of benzofuran pyrazole heterocycles. Their work contributes to understanding the potential therapeutic applications of these compounds.
Coordination Reactions in Chemistry :A study by Mojumdar, Šimon, and Krutošíková (2009) focused on the synthesis of [1]Benzofuro[3,2-c]pyridine and its coordination reactions, demonstrating the compound's potential in the field of coordination chemistry.
Green Synthesis Methods :Abdel-Aziem, El-Sawy, and Kirsch (2020) Abdel-Aziem, El-Sawy, and Kirsch (2020) reported an eco-friendly synthesis method for 3-aryl-2,3-dihydro-1,3,4-thiadiazoles based on benzofuran, highlighting an efficient and sustainable approach to chemical synthesis.
Novel Heterocycles Synthesis :A study by Baashen, Abdel-Wahab, and El‐Hiti (2017) focused on the synthesis of novel 3-(benzofur-2-yl)pyrazole-based heterocycles, contributing to the advancement in synthetic methodologies in organic chemistry.
Synthesis of 2-Aryl Benzofurans :Luo, He, and Li (2007) Luo, He, and Li (2007) synthesized two new 2-aryl benzofuran derivatives from Styrax macranthus seeds, adding to the catalog of naturally derived benzofuran compounds.
Future Directions
Benzofuran compounds, which “2-Methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde” is a part of, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on exploring the therapeutic potentials of these compounds and developing more efficient synthesis methods.
Properties
IUPAC Name |
2-methyl-5-propoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-4-15-12-6-10-5-9(2)16-13(10)7-11(12)8-14/h6-9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKAGKNBCAFUSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2C(=C1)CC(O2)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.